L-Cystine bisallyl ester di(p-toluenesulfonate) salt

Descripción general

Descripción

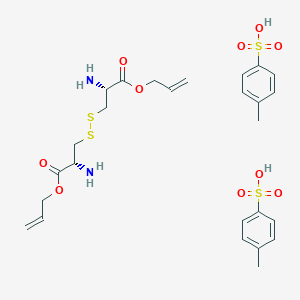

L-Cystine bisallyl ester di(p-toluenesulfonate) salt is a chemical compound with the molecular formula C₂₆H₃₆N₂O₁₀S₄ and a molecular weight of 664.83 g/mol . It is primarily used in peptide and N-glycopeptide synthesis . The compound is known for its ability to be selectively deblocked with tris(triphenylphosphine)rhodium chloride, making it a valuable reagent in various chemical processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of L-Cystine bisallyl ester di(p-toluenesulfonate) salt involves the esterification of L-cystine with allyl alcohol, followed by tosylation with p-toluenesulfonyl chloride . The reaction typically requires a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the tosylation process . The reaction conditions often include maintaining the temperature at around 0-5°C to control the rate of reaction and prevent side reactions .

Industrial Production Methods

While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

L-Cystine bisallyl ester di(p-toluenesulfonate) salt undergoes various chemical reactions, including:

Oxidation: The disulfide bond in the compound can be oxidized to form sulfonic acids.

Substitution: The tosylate groups can be substituted with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine are typical reducing agents.

Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Sulfonic acids.

Reduction: Thiols.

Substitution: Corresponding amines or alcohol derivatives.

Aplicaciones Científicas De Investigación

L-Cystine bisallyl ester di(p-toluenesulfonate) salt is used in various scientific research applications, including:

Mecanismo De Acción

The mechanism of action of L-Cystine bisallyl ester di(p-toluenesulfonate) salt involves the selective deblocking of the ester groups by tris(triphenylphosphine)rhodium chloride . This reaction facilitates the formation of free thiol groups, which can then participate in various biochemical processes . The molecular targets and pathways involved include the formation and cleavage of disulfide bonds, which are crucial in protein folding and stability .

Comparación Con Compuestos Similares

Similar Compounds

L-Cystine di(p-toluenesulfonate) salt: Similar in structure but lacks the allyl ester groups.

L-Cystine bisallyl ester: Similar but does not have the tosylate groups.

L-Cystine: The parent compound without any ester or tosylate modifications.

Uniqueness

L-Cystine bisallyl ester di(p-toluenesulfonate) salt is unique due to its dual functional groups, which allow for selective deblocking and versatile chemical reactivity . This makes it particularly valuable in peptide synthesis and other specialized chemical applications .

Actividad Biológica

L-Cystine bisallyl ester di(p-toluenesulfonate) salt is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is derived from L-cystine, an amino acid that plays a crucial role in protein structure and function. The compound features two allyl ester groups and two p-toluenesulfonate moieties, which enhance its solubility and biological activity. The structural modifications are believed to influence its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to:

- Modulate Protein Interactions : The compound may interact with various proteins involved in signaling pathways, potentially altering their activity.

- Antioxidant Properties : Similar compounds have shown antioxidant capabilities, which could contribute to their protective effects against oxidative stress.

- Inhibition of Enzymatic Activity : There is evidence suggesting that this compound may inhibit specific enzymes, similar to other sulfur-containing compounds like diallyl sulfide .

Cytotoxicity

L-Cystine derivatives are known for their cytotoxic effects against cancer cell lines. In vitro studies have demonstrated that modifications to the cysteine structure can enhance cytotoxicity by promoting apoptosis in cancer cells. The precise mechanisms remain under investigation but may involve the modulation of signaling pathways related to cell survival and proliferation.

Case Studies and Research Findings

-

Study on Antioxidant Activity :

A study examining various sulfur compounds found that those similar to L-Cystine bisallyl ester exhibited significant antioxidant activity, reducing reactive oxygen species (ROS) levels in cultured cells . This suggests potential applications in protecting cells from oxidative damage. -

Cytotoxic Effects on Cancer Cells :

Research conducted on related compounds showed that certain cysteine derivatives induce apoptosis in human cancer cell lines through the activation of caspase pathways. This highlights the therapeutic potential of L-Cystine derivatives in oncology . -

Inhibition of Inflammatory Mediators :

Another study indicated that sulfur-containing compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-1β. This could position L-Cystine bisallyl ester di(p-toluenesulfonate) as a candidate for anti-inflammatory therapies .

Comparative Analysis with Related Compounds

| Compound | Antimicrobial Activity | Cytotoxicity | Antioxidant Activity |

|---|---|---|---|

| This compound | Potential | Moderate | High |

| Diallyl sulfide | High | Low | Moderate |

| N-acetyl-L-cysteine | Moderate | High | High |

Propiedades

IUPAC Name |

4-methylbenzenesulfonic acid;prop-2-enyl (2R)-2-amino-3-[[(2R)-2-amino-3-oxo-3-prop-2-enoxypropyl]disulfanyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O4S2.2C7H8O3S/c1-3-5-17-11(15)9(13)7-19-20-8-10(14)12(16)18-6-4-2;2*1-6-2-4-7(5-3-6)11(8,9)10/h3-4,9-10H,1-2,5-8,13-14H2;2*2-5H,1H3,(H,8,9,10)/t9-,10-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLKBMTUQCIEQNW-BZDVOYDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)C(CSSCC(C(=O)OCC=C)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)[C@H](CSSC[C@@H](C(=O)OCC=C)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N2O10S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583521 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--diprop-2-en-1-yl L-cystinate (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

664.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142601-71-6 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--diprop-2-en-1-yl L-cystinate (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.